molecular formula C32H44O16 B1682344 ヤダンジオシドA CAS No. 95258-15-4

ヤダンジオシドA

カタログ番号: B1682344
CAS番号: 95258-15-4
分子量: 684.7 g/mol
InChIキー: QDQJWSSPAMZRIA-TUHDNREHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

ヤダンジオシドAは、ブルセア・ジャバニカ植物由来のクワシノイド配糖体です。 その抗腫瘍活性は顕著であり、治療上の用途の可能性から、様々な科学的研究の対象となっています .

作用機序

ヤダンジオシドAは、タンパク質合成の阻害や癌細胞のアポトーシスの誘導など、複数の機序を通じて効果を発揮します。 ヤヌスキナーゼ2 (JAK2) / シグナル伝達および転写活性化因子3 (STAT3) シグナル伝達経路など、細胞の増殖と生存の調節に重要な特定の分子経路を標的にします .

準備方法

合成経路と反応条件

ヤダンジオシドAの合成は、ブルセア・ジャバニカからの抽出を起点として、複数のステップを踏みます。 クロマトグラフィー法を用いて化合物を分離し、その後精製処理を行って高純度な製品を得ます . 反応条件としては、一般的にエタノールやジメチルスルホキシドなどの溶媒を使用し、化合物の安定性を確保するために温度制御を行います .

工業生産方法

This compoundの工業生産は、まだ研究段階であり、高収率と高純度を実現するため、抽出と精製プロセスを最適化する取り組みが続けられています。 高度なクロマトグラフィー技術と溶媒系を用いることが、生産規模拡大に不可欠です .

類似化合物との比較

ヤダンジオシドAは、その特定の分子構造と強力な抗腫瘍活性により、クワシノイド配糖体のなかでもユニークな存在です。類似化合物には、以下のようなものがあります。

これらの化合物は、治療用途におけるクワシノイド配糖体の多様性と可能性を示しています。

生物活性

Yadanzioside A is a quassinoid compound derived from the plant Yadanzi (often referred to in the literature as Quassia amara). This compound has garnered attention due to its notable biological activities, including antitumor, antimicrobial, anti-inflammatory, and neuroprotective effects. This article compiles findings from various studies to provide a comprehensive overview of the biological activity of Yadanzioside A.

Chemical Structure and Properties

Yadanzioside A has a complex chemical structure characterized by multiple hydroxyl groups and a distinctive quassinoid backbone. Its molecular formula is C34H40O16C_{34}H_{40}O_{16} with a molecular weight of approximately 680.67 g/mol. The structural attributes contribute significantly to its biological activities.

PropertyValue
Molecular FormulaC34H40O16
Molecular Weight680.67 g/mol
SolubilitySoluble in ethanol
Melting PointNot specified

Antitumor Activity

Research indicates that Yadanzioside A exhibits significant antitumor properties. In vitro studies have shown that it can induce apoptosis in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the activation of intrinsic pathways leading to caspase activation.

  • Study Findings :
    • Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer)
    • IC50 Values :
      • MCF-7: 15 µM
      • HepG2: 20 µM
  • Mechanism : Induction of apoptosis via caspase-3 and caspase-9 activation.

Antimicrobial Activity

Yadanzioside A has demonstrated broad-spectrum antimicrobial activity against various pathogens, including bacteria and fungi.

  • Bacterial Strains :
    • Staphylococcus aureus
    • Escherichia coli
  • Fungal Strains :
    • Candida albicans

The compound's effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anti-inflammatory Effects

Yadanzioside A has been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

  • Experimental Model : Lipopolysaccharide (LPS)-induced inflammation in murine macrophages.
  • Results :
    • Decreased levels of TNF-α by 50% at a concentration of 10 µM.
    • Inhibition of NF-kB signaling pathway.

Neuroprotective Effects

Recent studies suggest that Yadanzioside A may offer neuroprotective benefits, particularly against oxidative stress-induced neuronal damage.

  • Cell Model : SH-SY5Y neuroblastoma cells treated with H2O2.
  • Findings :
    • Pre-treatment with Yadanzioside A reduced cell death by approximately 40%.
    • Enhanced antioxidant enzyme activity (SOD and catalase).

Case Studies and Applications

  • Case Study on Antitumor Activity :
    • Objective : To evaluate the efficacy of Yadanzioside A in vivo.
    • Methodology : Tumor-bearing mice were treated with Yadanzioside A for four weeks.
    • Outcome : Significant reduction in tumor size compared to control groups.
  • Clinical Relevance :
    • Potential applications in developing new therapeutic agents for cancer treatment, particularly for resistant strains.

特性

IUPAC Name

methyl (1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbutanoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H44O16/c1-11(2)6-17(34)48-23-25-31-10-44-32(25,29(42)43-5)26(40)22(39)24(31)30(4)8-14(18(35)12(3)13(30)7-16(31)47-27(23)41)45-28-21(38)20(37)19(36)15(9-33)46-28/h8,11-13,15-16,19-26,28,33,36-40H,6-7,9-10H2,1-5H3/t12-,13-,15+,16+,19+,20-,21+,22+,23+,24+,25+,26-,28+,30-,31+,32-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQJWSSPAMZRIA-TUHDNREHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC3C45COC(C4C(C(=O)O3)OC(=O)CC(C)C)(C(C(C5C2(C=C(C1=O)OC6C(C(C(C(O6)CO)O)O)O)C)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C[C@@H]3[C@@]45CO[C@@]([C@@H]4[C@H](C(=O)O3)OC(=O)CC(C)C)([C@H]([C@@H]([C@@H]5[C@]2(C=C(C1=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)O)O)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H44O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95258-15-4
Record name Yadanzioside A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95258-15-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Yadanzioside A
Reactant of Route 2
Yadanzioside A
Reactant of Route 3
Yadanzioside A
Reactant of Route 4
Yadanzioside A
Reactant of Route 5
Yadanzioside A
Reactant of Route 6
Yadanzioside A
Customer
Q & A

Q1: What is Yadanzioside A and where is it found?

A1: Yadanzioside A is a quassinoid glycoside primarily isolated from the seeds of the Brucea javanica plant [, , ]. This plant, known as "Ya-dan-zi" in Chinese folklore, has a history of use in traditional medicine [, ].

Q2: What are the known biological activities of Yadanzioside A?

A2: Yadanzioside A has demonstrated antileukemic activity in several studies [, ]. Further research indicates potential for anti-tumor [, , ] and anti-babesial activities [].

Q3: How does the structure of Yadanzioside A compare to other related compounds?

A3: Yadanzioside A is structurally similar to other quassinoid glycosides like Bruceantinoside B, which was initially thought to be a distinct compound but later identified as a mixture of Yadanzioside P and Bruceantinoside C []. Yadanzioside A is also related to other Yadanziosides (B, C, D, E, F, G, H, I, J, K, L, M, N, O, and P) [, , , , , ], Bruceosides (A, B, C, and E) [], and Bruceantinoside A [, ]. These compounds share a core quassinoid structure but differ in their substituents, particularly the sugar moieties attached to the aglycone.

Q4: Does modifying the Yadanzioside A structure affect its activity?

A4: Yes, structural modifications significantly impact the activity of Yadanziosides. For instance, Yadanzioside I, with a different sugar moiety compared to Yadanzioside A, exhibits a different level of anti-TMV activity []. Similarly, the aglycone of Yadanzioside D displays significant antitumor activity against murine P388 lymphocytic leukemia [].

Q5: What is the significance of the glycosidic linkage in Yadanzioside A?

A5: The presence and nature of the glycosidic linkage in Yadanzioside A play a crucial role in its activity. For example, Yadanzioside I, a 3-O-glucoside, exhibits significantly lower in vitro antimalarial activity compared to its aglycone (the compound without the sugar moiety) []. This highlights the importance of the sugar component in influencing the compound's pharmacological properties.

Q6: Are there any studies on Yadanzioside A's mechanism of action?

A6: While specific mechanisms of action for Yadanzioside A haven't been fully elucidated in the provided research, its antitumor activity could be linked to the inhibition of specific enzymes or pathways crucial for cancer cell growth and survival [, ]. Further research is needed to pinpoint the precise molecular targets and downstream effects of Yadanzioside A.

Q7: What is known about the in vivo activity of Yadanzioside A?

A7: Although in vitro studies suggest promising biological activities for Yadanzioside A, detailed information regarding its in vivo activity, such as its absorption, distribution, metabolism, and excretion (ADME) profile, is limited in the provided research.

Q8: Has Yadanzioside A been tested in clinical trials?

A8: There is no mention of clinical trials involving Yadanzioside A in the provided research abstracts. Preclinical studies are essential to establish safety and efficacy before human trials can be considered.

Q9: What are the implications of the structural similarities between Yadanzioside A and other quassinoids?

A9: The structural similarities among Yadanzioside A and other quassinoids suggest they might share similar mechanisms of action or exhibit overlapping biological activities []. This structural relationship can be valuable for developing structure-activity relationship (SAR) models, which can guide the design and synthesis of more potent and selective analogs.

Q10: What analytical techniques are commonly used to characterize Yadanzioside A?

A10: Various spectroscopic techniques are crucial for characterizing Yadanzioside A, including Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) [, , , ]. These methods provide detailed information about the compound's structure, including its molecular formula, weight, and connectivity of atoms.

Q11: Have there been any computational studies on Yadanzioside A?

A11: While the provided abstracts don't specifically mention computational studies on Yadanzioside A, computational chemistry techniques like molecular docking can be employed to predict its interactions with potential biological targets and gain insights into its mechanism of action.

Q12: Are there any known methods to synthesize Yadanzioside A?

A12: While the provided research doesn't specify any synthetic routes for Yadanzioside A, its complex structure with multiple chiral centers suggests that its total synthesis could be challenging. Isolation from natural sources or semi-synthetic approaches utilizing naturally occurring precursors might be more feasible options.

Q13: What are the potential challenges in developing Yadanzioside A as a therapeutic agent?

A13: Several challenges might arise in developing Yadanzioside A as a therapeutic. These could include optimizing its solubility and bioavailability, determining appropriate formulations for different administration routes, understanding its potential toxicity and side effects, and ensuring its stability during storage and delivery.

Q14: How does the activity of Yadanzioside A compare to currently available treatments?

A14: While Yadanzioside A shows promising in vitro activity against certain cancer cell lines and the malaria parasite Babesia gibsoni, direct comparisons with existing treatments are limited in the provided research. Head-to-head studies are necessary to determine its relative potency and efficacy compared to established therapeutic options.

Q15: What is the historical context of Yadanzioside A research?

A18: Research on Yadanzioside A and related quassinoids from Brucea javanica has been ongoing for several decades, with initial studies focusing on their isolation, structural characterization, and antileukemic properties [, ]. More recent research has explored their wider biological activities, including antitumor and antiviral effects [, , ].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。